6-(Methoxymethyl)indoline chemical structure and properties
6-(Methoxymethyl)indoline chemical structure and properties
An In-Depth Technical Guide to 6-(Methoxymethyl)indoline: Structural Dynamics, Reactivity, and Applications in Targeted Drug Discovery
Introduction to a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indoline (2,3-dihydro-1H-indole) core is recognized as a "privileged scaffold," frequently embedded in the architecture of kinase inhibitors, central nervous system (CNS) therapeutics, and natural product analogs. Among its functionalized derivatives, 6-(Methoxymethyl)indoline (CAS: 1785189-60-7) has emerged as a highly versatile building block[1].
Unlike simple alkyl or halogen substitutions, the methoxymethyl (MOM) group at the C6 position introduces a unique combination of steric, electronic, and pharmacokinetic properties. This whitepaper deconstructs the chemical behavior of 6-(Methoxymethyl)indoline, providing drug development professionals with a mechanistic understanding of its reactivity and self-validating protocols for its functionalization.
Structural Chemistry & Electronic Causality
To effectively utilize 6-(Methoxymethyl)indoline in complex syntheses, one must first understand the electronic cross-talk between the indoline nitrogen (N1) and the C6-methoxymethyl group. The regiochemical outcome of electrophilic aromatic substitution (EAS) or C-H activation on this scaffold is dictated by a synergistic directing effect[1].
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The N1 Effect: The secondary amine of the indoline ring is a powerful electron-donating group (+M effect). Because the nitrogen lone pair is partially delocalized into the aromatic system, it strongly activates the positions ortho (C7) and para (C5) to the nitrogen.
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The C6-MOM Effect: The methoxymethyl group (-CH₂OCH₃) acts as a weaker activating group via inductive and hyperconjugative effects, directing electrophiles to its ortho positions (C5 and C7).
The Causality of Regioselectivity: Both substituents independently direct electrophilic attack to the C5 and C7 positions. However, C7 is sterically compressed, situated directly between the N1 atom and the C6-MOM group. Consequently, the C5 position becomes the kinetically and thermodynamically favored site for functionalization due to minimal steric hindrance and maximal electronic activation.
Fig 1: Synergistic electronic directing effects in 6-(Methoxymethyl)indoline.
Applications in Medicinal Chemistry: The "MOM" Advantage
The strategic placement of a methoxymethyl group at the 6-position is not merely a synthetic convenience; it is a deliberate pharmacokinetic (PK) and pharmacodynamic (PD) choice in drug design. 6-substituted indolines are well-documented for their inhibitory action on receptor-tyrosine kinases (such as VEGFR, PDGFR, and FGFR) and cyclin-dependent kinase (CDK) complexes, making them potent anti-angiogenic and anti-tumor agents[2][3].
Why Methoxymethyl over Methoxy or Methyl?
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Metabolic Stability: A direct methoxy group (-OCH₃) on an aromatic ring is highly susceptible to O-dealkylation by Cytochrome P450 enzymes, yielding a phenol that undergoes rapid Phase II glucuronidation and clearance. The MOM group (-CH₂OCH₃) shifts the ether linkage to an aliphatic carbon, altering its metabolic liability and often extending the compound's half-life.
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Target Binding: The oxygen atom in the MOM group acts as a flexible hydrogen-bond acceptor. In the ATP-binding pocket of kinases, this flexibility allows the oxygen to optimally align with hinge-region backbone amides, enhancing binding affinity compared to a lipophilic, non-interacting methyl group.
Quantitative Data Summaries
To facilitate experimental planning, the foundational physicochemical and reactivity metrics of 6-(Methoxymethyl)indoline are summarized below.
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Experimental Design |
| CAS Number | 1785189-60-7 | Primary identifier for procurement[1]. |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | Requires precise stoichiometric calculation for micro-scale reactions. |
| LogP (Predicted) | ~1.8 - 2.2 | Soluble in most organic solvents (DCM, DMF, EtOAc); moderately lipophilic. |
| N1 pKa (Conjugate Acid) | ~4.5 - 5.0 | The indoline nitrogen is less basic than aliphatic amines but can be protonated in strong acids, deactivating the ring to EAS. |
Table 2: Predictive Reactivity Profile for Electrophilic Substitution
| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |
| C5 | Very High (N1-para, C6-ortho) | Low | Major Product (>90%) |
| C7 | High (N1-ortho, C6-ortho) | High | Minor Byproduct (<10%) |
| C4 | Low (N1-meta, C6-meta) | Medium | Trace / Non-reactive |
Self-Validating Experimental Protocols
To leverage this scaffold, researchers frequently functionalize the C5 position to create vectors for cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The following protocol details a regioselective bromination.
Causality in Design: We do not brominate the bare indoline. The unprotected N1 amine is too electron-rich, which would lead to rapid, uncontrollable poly-bromination and potential oxidation to the indole. By first applying a tert-butyloxycarbonyl (Boc) protecting group, we dampen the nitrogen's +M effect, ensuring mono-bromination exclusively at C5.
Protocol: Regioselective C5-Bromination of 6-(Methoxymethyl)indoline
Step 1: N-Boc Protection
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Dissolve 6-(Methoxymethyl)indoline (1.0 eq) in anhydrous dichloromethane (DCM) under inert atmosphere (N₂).
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Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
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Stir at room temperature for 4 hours.
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Self-Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 4:1). The secondary amine starting material (ninhydrin active) will disappear, replaced by a higher-Rf, UV-active spot (N-Boc product).
Step 2: Electrophilic Bromination
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Dissolve the N-Boc-6-(methoxymethyl)indoline in anhydrous N,N-Dimethylformamide (DMF) and cool strictly to 0 °C. Causality: Low temperatures maximize the kinetic preference for the less sterically hindered C5 position.
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Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, excluding light to prevent radical side-reactions.
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Stir at 0 °C for 2 hours.
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Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NBS. Extract with ethyl acetate.
Step 3: Analytical Self-Validation (The NMR Checkpoint) Before proceeding to downstream cross-coupling, validate the regiochemistry via ¹H-NMR (CDCl₃):
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Starting Material: The aromatic region shows a doublet for H4 and H5 (ortho-coupling, J ≈ 8 Hz) and a singlet for H7.
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Brominated Product: If bromination occurred correctly at C5, the H5 proton is lost. The remaining aromatic protons (H4 and H7) are para to each other and will not significantly couple. Validation: The ¹H-NMR must show two distinct singlets in the aromatic region. If doublets remain, bromination occurred at the wrong position.
Fig 2: Self-validating workflow for the regioselective functionalization of the indoline core.
Conclusion
6-(Methoxymethyl)indoline serves as a highly programmable module in synthetic chemistry. By understanding the causal relationship between its electronic structure and its reactivity, researchers can predictably functionalize the C5 position. Furthermore, the incorporation of the methoxymethyl group provides distinct pharmacological advantages, positioning this scaffold as a critical asset in the development of next-generation kinase inhibitors and targeted therapeutics.
References
- Google Patents (EP1224170B1). "6-position substituted indoline, production and use thereof as a medicament". European Patent Office.
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ACS Publications. "ACS Select - C-H Functionalization". American Chemical Society. Available at:[Link]
Sources
- 1. 6-(Methoxymethyl)indoline | 1785189-60-7 | Benchchem [benchchem.com]
- 2. EP1224170B1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents [patents.google.com]
- 3. PL207445B1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents [patents.google.com]
